Cas no 50649-59-7 (4-Pentylphenyl 4-methylbenzoate)

50649-59-7 structure
Produktname:4-Pentylphenyl 4-methylbenzoate
4-Pentylphenyl 4-methylbenzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Pentylphenyl 4-methylbenzoate
- p-Amylphenyl p-toluate
- 4-pentylphenyl p-toluate
- 665754_ALDRICH
- AC1O54ZD
- EINECS 256-683-2
- p-Pentylphenyl p-methylbenzoate
- SureCN3624271
- 4-pentylphenyl-4'-methylbenzoate
- 4-n-Pentylphenyl-4-methylbenzoate
- (4-pentylphenyl) 4-methylbenzoate
- Benzoic acid, 4-methyl-, 4-pentylphenyl ester
- 4-methylbenzoic acid-4'-(n-pentyl)phenol ester
- 4-n-Pentylphenyl 4-methylbenzoate
- 4-Pentylphenyl-4'-methyl benzoate
- 4-Pentylphenyl 4-methylbenzoate, 97%
- CS-W012260
- SCHEMBL3624271
- AKOS015917695
- 4-Methyl-benzoic acid 4-pentyl-phenyl ester
- W-105940
- DS-12623
- MFCD01076322
- FT-0650012
- 50649-59-7
- NS00032112
- SY240013
- DTXSID40198692
- OFNFLSYTTLXGBM-UHFFFAOYSA-N
-
- MDL: MFCD01076322
- Inchi: 1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3
- InChI-Schlüssel: OFNFLSYTTLXGBM-UHFFFAOYSA-N
- Lächelt: O(C(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 282.16206
- Monoisotopenmasse: 282.161979940g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 7
- Komplexität: 297
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26.3
- XLogP3: 6.1
Experimentelle Eigenschaften
- Schmelzpunkt: 34-38 °C
- Flammpunkt: Fahrenheit: >230° f
Celsius: >110° c - PSA: 26.3
4-Pentylphenyl 4-methylbenzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB353513-25 g |
4-n-Pentylphenyl 4-methylbenzoate, 97%; . |
50649-59-7 | 97% | 25g |
€114.70 | 2023-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665754-1G |
4-Pentylphenyl 4-methylbenzoate |
50649-59-7 | 97% | 1G |
¥548.43 | 2022-02-24 | |
Chemenu | CM157443-25g |
4-n-Pentylphenyl-4-methylbenzoate |
50649-59-7 | 95+% | 25g |
$122 | 2021-06-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665754-5G |
4-Pentylphenyl 4-methylbenzoate |
50649-59-7 | 97% | 5G |
¥1952.52 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK500-20g |
4-Pentylphenyl 4-methylbenzoate |
50649-59-7 | 98% | 20g |
268.0CNY | 2021-07-12 | |
abcr | AB353513-5 g |
4-n-Pentylphenyl 4-methylbenzoate, 97%; . |
50649-59-7 | 97% | 5g |
€78.90 | 2023-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029637-1g |
4-pentylphenyl p-toluate,97% |
50649-59-7 | 97% | 1g |
¥28 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71180-5g |
4-n-Pentylphenyl-4-methylbenzoate |
50649-59-7 | 5g |
¥66.0 | 2021-09-04 | ||
Alichem | A019099254-25g |
4-n-Pentylphenyl-4-methylbenzoate |
50649-59-7 | 97% | 25g |
$248.04 | 2023-09-01 | |
Ambeed | A229576-5g |
4-n-Pentylphenyl-4-methylbenzoate |
50649-59-7 | 98% | 5g |
$9.0 | 2025-02-21 |
4-Pentylphenyl 4-methylbenzoate Verwandte Literatur
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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